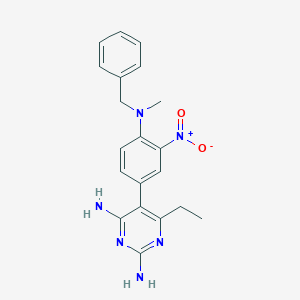
Methylbenzoprim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbenzoprim is a derivative of the antimalarial drug Pyrimethamine. It is known for its potent inhibitory effects on mammalian dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation . This compound has shown significant antineoplastic activity, particularly in melanoma and colorectal cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: Methylbenzoprim can be synthesized through a multi-step process starting from commercially available precursors. The synthesis typically involves the formation of a benzene ring substituted with a methyl group and a pyrimidine ring. The key steps include:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Alkylation: of aniline to introduce the methyl group.
Cyclization: to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Methylbenzoprim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .
科学的研究の応用
Methylbenzoprim has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dihydrofolate reductase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential antineoplastic agent, particularly in melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug synthesis.
作用機序
Methylbenzoprim exerts its effects primarily by inhibiting dihydrofolate reductase, leading to a decrease in tetrahydrofolate levels. This inhibition disrupts DNA synthesis and cell proliferation, causing cell cycle arrest and apoptosis. Additionally, this compound has been found to affect the mitogen-activated protein kinase pathway, further contributing to its antineoplastic activity .
類似化合物との比較
Pyrimethamine: The parent compound, primarily used as an antimalarial drug.
Dichlorobenzoprim: Another derivative with similar inhibitory effects on dihydrofolate reductase.
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Uniqueness: Methylbenzoprim is unique due to its potent activity at very low concentrations and its ability to induce cell cycle arrest specifically in cancer cells with mutant KRAS. This selective activity makes it a promising candidate for targeted cancer therapies .
生物活性
Methylbenzoprim (MBP) is a derivative of the antimalarial drug pyrimethamine, which has been investigated for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of MBP, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. In studies involving lipophilic 2,4-diamino-5-aryl-6-ethylpyrimidines, including MBP, a positive correlation was found between DHFR inhibition and growth inhibitory activity in cancer cell lines .
Additionally, MBP has been shown to induce apoptosis in melanoma cells via caspase-dependent pathways, demonstrating its potential as an antitumor agent. The compound's ability to arrest the cell cycle in the S-phase further supports its role as a cytotoxic agent against cancer cells .
Efficacy in Cell Lines
Research indicates that MBP is effective at low concentrations against various cancer cell lines. In a study evaluating its effects on metastatic melanoma cells, MBP demonstrated significant cytotoxic activity. The compound was able to induce apoptosis even at concentrations as low as 0.8 µg/ml, outperforming other tested compounds like temozolomide and pyrimethamine .
Table 1: Cytotoxic Effects of this compound on Melanoma Cells
| Treatment | 24 h (%) | 48 h (%) | 72 h (%) |
|---|---|---|---|
| Control | 0.4 | 1 | 1 |
| Pyrimethamine | 1 | 4 | 3.6 |
| Temozolomide | 0.1 | 4 | 3 |
| MBP (0.8 µg/ml) | 0.6 | 2 | 2.4 |
| MBP (8 µg/ml) | 2 | 3.6 | 4.2 |
| MBP (80 µg/ml) | 11.5 | 14 | 25 |
The data presented in Table 1 illustrates the percentage of apoptotic cells across different treatments over time, highlighting the effectiveness of MBP compared to standard chemotherapeutic agents.
In Vivo Studies
In vivo studies using severe combined immunodeficiency (SCID) mouse models have shown that MBP can inhibit tumor growth effectively at low doses when administered as a single agent. This finding suggests that MBP not only works in vitro but also has significant potential for clinical applications in cancer therapy .
特性
CAS番号 |
118344-71-1 |
|---|---|
分子式 |
C20H22N6O2 |
分子量 |
378.4 g/mol |
IUPAC名 |
5-[4-[benzyl(methyl)amino]-3-nitrophenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O2/c1-3-15-18(19(21)24-20(22)23-15)14-9-10-16(17(11-14)26(27)28)25(2)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H4,21,22,23,24) |
InChIキー |
NUFNKYNBZYIQDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
正規SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
Key on ui other cas no. |
118344-71-1 |
同義語 |
methylbenzoprim |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















